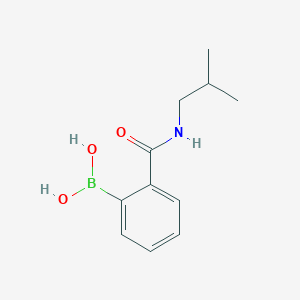
2-(3-Methoxy-4-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxy-4-methylphenyl)acetamide is an organic compound with the molecular formula C10H13NO2 It is a derivative of acetamide, where the acetamide group is attached to a 3-methoxy-4-methylphenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-methylphenyl)acetamide typically involves the reaction of 3-methoxy-4-methylphenylamine with acetic anhydride or acetyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxy-4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of 2-(3-Hydroxy-4-methylphenyl)acetamide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(3-Hydroxy-4-methylphenyl)acetamide
Reduction: 2-(3-Methoxy-4-methylphenyl)ethylamine
Substitution: 2-(3-Halogen-4-methylphenyl)acetamide
Aplicaciones Científicas De Investigación
2-(3-Methoxy-4-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxy-4-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.
Comparación Con Compuestos Similares
2-(3-Methoxy-4-methylphenyl)acetamide can be compared with other similar compounds, such as:
2-(4-Methoxyphenyl)acetamide: This compound has a similar structure but lacks the methyl group on the phenyl ring. It may have different chemical and biological properties due to this structural difference.
2-(3-Methoxyphenyl)acetamide: This compound lacks the methyl group on the phenyl ring, which can affect its reactivity and interactions with biological targets.
2-(3-Methylphenyl)acetamide: This compound lacks the methoxy group, which can influence its solubility and chemical reactivity.
The presence of both the methoxy and methyl groups in this compound makes it unique and may contribute to its specific chemical and biological properties.
Propiedades
Fórmula molecular |
C10H13NO2 |
|---|---|
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-(3-methoxy-4-methylphenyl)acetamide |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-8(6-10(11)12)5-9(7)13-2/h3-5H,6H2,1-2H3,(H2,11,12) |
Clave InChI |
GYPQKLYSSSBKQD-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)CC(=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


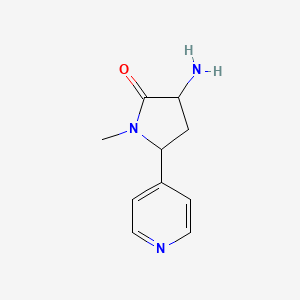
![4-(1H-benzimidazol-2-ylsulfanyl)-6-ethylthieno[2,3-d]pyrimidine](/img/structure/B14887257.png)
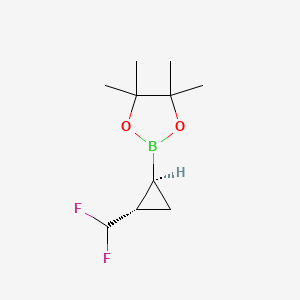
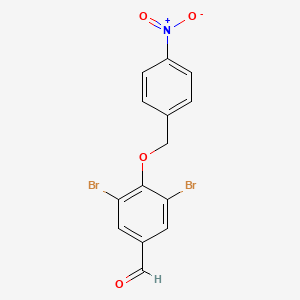

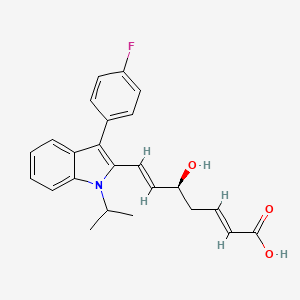
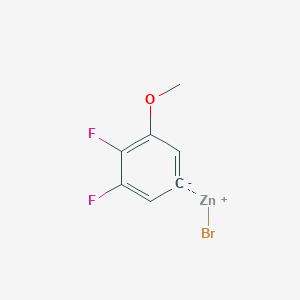

![Spiro[3.5]nonan-5-ol](/img/structure/B14887316.png)
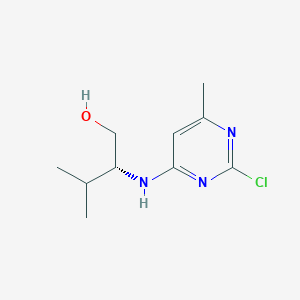
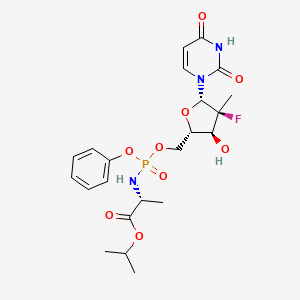
![(R)-2-((6-(3-Aminopiperidin-1-yl)-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile](/img/structure/B14887326.png)
